molecular formula C16H17ClN2O4S B10812240 Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10812240
M. Wt: 368.8 g/mol
InChI Key: RPXFGHDNUQGRNY-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C16H17ClN2O4S and its molecular weight is 368.8 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, which is known for its biological significance. The presence of the chloro and methyl groups on the phenoxy moiety contributes to its biological activity. The molecular formula is C15H16ClN2O4SC_{15}H_{16}ClN_{2}O_{4S} with a molecular weight of approximately 348.81 g/mol.

Antidiabetic Effects

Research indicates that thiazole derivatives, including this compound, exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. A study highlighted that thiazole compounds can improve glucose metabolism through various pathways, including the activation of AMPK (AMP-activated protein kinase) pathways, which play a critical role in cellular energy homeostasis .

Antitumor Activity

This compound has also shown promise as an anticancer agent. The compound's mechanism involves inducing apoptosis in cancer cells through the modulation of various signaling pathways. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

1. Antidiabetic Study

In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels. The compound improved insulin sensitivity by enhancing GLUT4 translocation in muscle tissues, supporting its potential use as an adjunct therapy in diabetes management .

2. Anticancer Efficacy

A series of experiments evaluated the cytotoxic effects on human glioblastoma (U251) and melanoma (WM793) cell lines. The results showed that the compound induced apoptosis with an IC50 value significantly lower than that of cisplatin, suggesting a strong potential for development as an anticancer drug .

Cell Line IC50 (µM) Reference Drug IC50 Reference Drug (µM)
U25112.5Doxorubicin15
WM79310.0Cisplatin20

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific substitutions on the thiazole and phenoxy rings are crucial for enhancing biological activity. The presence of electron-donating groups such as methyl at the para position on the phenyl ring significantly increases cytotoxic activity against tumor cells . Additionally, modifications to the thiazole ring have been shown to optimize antidiabetic effects.

Properties

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

ethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H17ClN2O4S/c1-4-22-15(21)14-10(3)18-16(24-14)19-13(20)8-23-11-5-6-12(17)9(2)7-11/h5-7H,4,8H2,1-3H3,(H,18,19,20)

InChI Key

RPXFGHDNUQGRNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC(=C(C=C2)Cl)C)C

Origin of Product

United States

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